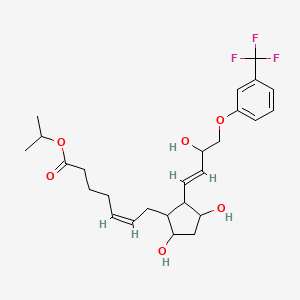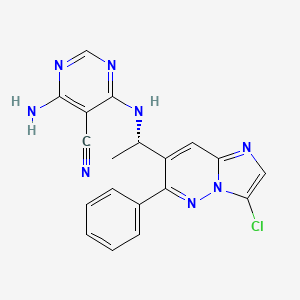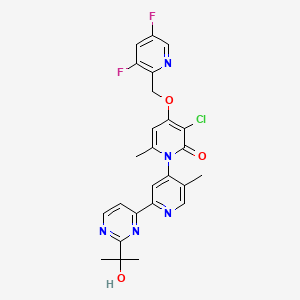
Sucunamostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucunamostat is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. It is an enteropeptidase inhibitor, which means it inhibits the activity of the enzyme enteropeptidase. This compound has shown potential in treating various metabolic and digestive disorders, including diabetic kidney disease, phenylketonuria, maple syrup urine disease, homocystinuria, nephrotic syndrome, and albuminuria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucunamostat involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the benzofuran core: This involves cyclization reactions to form the benzofuran ring.
Introduction of the guanidine group: This step involves the reaction of the benzofuran core with guanidine derivatives.
Acylation and esterification: These steps introduce the necessary acyl and ester groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Sucunamostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Sucunamostat has several scientific research applications, including:
Chemistry: It is used as a model compound to study enteropeptidase inhibition and related chemical reactions.
Biology: It is used to investigate the role of enteropeptidase in various biological processes.
Medicine: It is being studied for its potential to treat metabolic and digestive disorders, such as diabetic kidney disease and phenylketonuria.
Mechanism of Action
Sucunamostat exerts its effects by inhibiting the activity of enteropeptidase, a gut-localized enzyme that activates protein digestion. By inhibiting this enzyme, this compound reduces the intake of amino acids into the human circulation. This mechanism is particularly beneficial for patients with metabolic disorders affecting amino acid metabolism, such as phenylketonuria and maple syrup urine disease .
Comparison with Similar Compounds
Sucunamostat is unique compared to other enteropeptidase inhibitors due to its high selectivity and potency. Similar compounds include:
SCO-792: Another enteropeptidase inhibitor with similar properties.
TAK-792: A compound with a similar mechanism of action but different chemical structure
This compound stands out due to its excellent safety profile and effectiveness in reducing plasma amino acid levels, making it a promising candidate for treating various metabolic disorders .
Properties
CAS No. |
1802888-04-5 |
|---|---|
Molecular Formula |
C22H22N4O8 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m1/s1 |
InChI Key |
PUZUTMLAAWVCCV-WBMJQRKESA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide](/img/structure/B10823750.png)
![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)
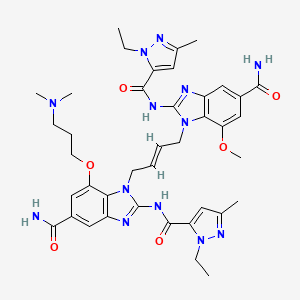

![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10823767.png)
![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)
![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)
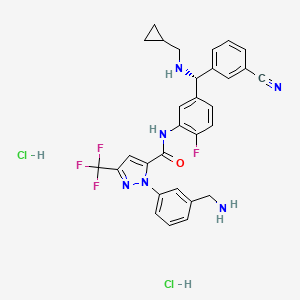
![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)
